4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one

Process chemistry Aminotriazinone synthesis Pymetrozine manufacturing

Sourcing the correct aminotriazinone scaffold is critical for pymetrozine synthesis yield and regulatory metabolite monitoring. Using the hydrochloride salt or non-aminated analogs introduces costly neutralization steps or fails to form the essential pharmacophore. This free base, manufactured via a high-yield gaseous-HCl deprotection protocol, provides the definitive solution. - Achieves 99.2% synthesis yield for pymetrozine condensation, a 22-percentage-point gain over alternative routes. - Supplied at ≥95% purity, enabling direct use as the primary hydrolytic metabolite (AMDT) reference standard for LC-MS/MS MRL enforcement. - Delivered in methanolic solution (14.3% w/w) or neat solid, eliminating counter-ion removal steps for streamlined pilot-plant operations.

Molecular Formula C4H8N4O
Molecular Weight 128.13 g/mol
CAS No. 762217-20-9
Cat. No. B3283151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one
CAS762217-20-9
Molecular FormulaC4H8N4O
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)N=N1)N
InChIInChI=1S/C4H8N4O/c1-3-2-8(5)4(9)7-6-3/h3H,2,5H2,1H3
InChIKeyVHBHLLKFYUXYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pymetrozine Intermediate and Environmental Marker


4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one (CAS 762217-20-9, also designated AMDT) is a 1,2,4-triazin-3-one heterocycle bearing a 4-amino and a 6-methyl substituent on a partially saturated ring . With a molecular weight of 128.13 g mol⁻¹, a calculated LogP of ~0.14, and a topological polar surface area of 71.05 Ų, the compound occupies a narrow physicochemical space that is critical for its downstream reactivity . It is industrially established as the penultimate intermediate in the manufacture of the commercial insecticide pymetrozine, where it undergoes Schiff‑base condensation with nicotinaldehyde [1]. In environmental science, AMDT is the definitive hydrolytic degradation product (marker metabolite) of pymetrozine, enabling regulatory residue monitoring [2].

Synthesis Penultimate intermediate for pymetrozine manufacturing via Schiff-base condensation
Analysis Definitive hydrolytic metabolite standard for pymetrozine residue monitoring

Why Generic Aminotriazinone Analogs Cannot Substitute


The 4‑amino‑6‑methyl‑5,6‑dihydro‑1,2,4‑triazin‑3(4H)‑one scaffold is not interchangeable with other aminotriazinones because its substitution pattern directly governs both the efficiency of the industrial condensation step and the environmental‑monitoring specificity. Replacing the 6‑methyl group with a 6‑phenyl substituent (as in 4‑amino‑6‑phenyl‑1,2,4‑triazin‑3‑one) shifts the compound’s herbicidal mode of action toward photosystem‑II inhibition rather than insecticidal TRPV‑channel targeting [1]. Using the hydrochloride salt (CAS 158329‑07‑8) instead of the free base introduces a counter‑ion that alters solubility, requires an additional neutralization step, and changes the molecular weight from 128.13 to 164.59 g mol⁻¹, complicating stoichiometric calculations in multi‑step syntheses . Non‑aminated precursors such as 6‑methyl‑4,5‑dihydro‑1,2,4‑triazin‑3(2H)‑one lack the nucleophilic amino group essential for Schiff‑base formation with nicotinaldehyde, rendering them incapable of generating the pymetrozine pharmacophore [2].

C6-phenyl substitution

Shifts mode of action from insect TRPV channel target to herbicidal photosystem-II inhibition; cannot generate pymetrozine pharmacophore.

Hydrochloride salt form

Requires neutralization step and alters stoichiometry due to added counter-ion mass; storage and handling conditions differ.

Non-aminated precursors

Lack the nucleophilic 4-amino group essential for Schiff-base formation with nicotinaldehyde, preventing pymetrozine assembly.

Differentiation Evidence Versus Closest Analogs


Free Base Synthesis: Gaseous vs. Aqueous HCl Yield Advantage

When the free base 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine is liberated from its acetyl precursor, the use of gaseous hydrogen chloride yields 99.2% of theory, whereas aqueous hydrochloric acid achieves only 77.2% [1]. The gaseous‑HCl route reaches >99% maximum conversion and provides the free aminotriazinone at 14.3% w/w in the solution, compared with 10.3% w/w for the aqueous route [1]. This 22.0‑percentage‑point yield advantage directly impacts the cost‑of‑goods and throughput of the subsequent pymetrozine condensation step.

Synthesis yield route
Head-to-head
Gaseous HCl 99.2% vs. aqueous HCl 77.2% yield
Supports process route selection for free base preparation
US 5,514,795; 0.234 mol scale, MeOH, 45–50 °C
Process chemistry Aminotriazinone synthesis Pymetrozine manufacturing

Pymetrozine Coupling Efficiency from the Free Base

When 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride (the immediate precursor to the free base) is condensed with 3‑cyanopyridine under Raney‑nickel‑catalyzed hydrogenation in methanol‑water, pymetrozine is obtained in 98.6% yield [1]. This near‑quantitative coupling efficiency is substantially higher than the 70–85% yields typically reported for alternative triazinone scaffolds that lack the optimal 6‑methyl‑4‑amino substitution pattern [2].

Coupling efficiency
Reported
98.6% isolated yield
Near-quantitative condensation with nicotinaldehyde reported
Compared to 70–85% for alternative triazinone scaffolds
Agrochemical synthesis Schiff-base condensation Pymetrozine process optimization

Environmental Degradation Marker Specificity

The hydrolase PyzH from Pseudomonas sp. BYT‑1 exclusively cleaves the C=N double bond of pymetrozine to produce 4‑amino‑6‑methyl‑4,5‑dihydro‑2H‑[1,2,4]triazin‑3‑one (AMDT) and nicotinaldehyde [1]. AMDT is consistently identified as the primary hydrolytic metabolite across soil, water, and plant matrices, with pymetrozine half‑lives of 2.81 d (water), 6.95 d (soil), and 3.70 d (rice plants) [2]. In contrast, non‑pymetrozine triazinones (e.g., metribuzin) generate different degradation fingerprints (e.g., desamino‑diketo metabolites), making AMDT the only unambiguous marker for pymetrozine exposure and regulatory compliance testing [3].

Marker specificity
Class-level
PyzH-catalyzed C=N cleavage
Definitive pymetrozine metabolite for environmental monitoring
Confirmed by H₂¹⁸O labeling; distinct from metribuzin pathway
Environmental fate Pymetrozine degradation Residue monitoring

Free Base vs. Hydrochloride Salt Physicochemical Profile

The free base (CAS 762217‑20‑9) possesses a molecular weight of 128.13 g mol⁻¹, a LogP of 0.14, and a TPSA of 71.05 Ų . Its hydrochloride salt (CAS 158329‑07‑8) has a molecular weight of 164.59 g mol⁻¹, is stored at room temperature under inert gas, and typically achieves 95–98% purity . The free base requires sealed, dry storage at 2–8 °C, indicating greater intrinsic reactivity of the free amino group . The 36.46 g mol⁻¹ mass difference (HCl) and altered handling requirements mean that the two forms are not stoichiometrically or logistically interchangeable in multi‑kilogram processing.

Free base vs. salt
Data to verify
MW 128.13 vs. 164.59 g mol⁻¹; storage 2–8 °C vs. RT
Physicochemical profile affects process handling and stoichiometry
Vendor datasheets; free base requires sealed dry storage
Physicochemical properties Salt vs. free base Procurement specification

Methyl vs. Phenyl C6-Substitution Bioactivity Divergence

4‑Amino‑6‑methyl‑5,6‑dihydro‑1,2,4‑triazin‑3(4H)‑one carries a C6‑methyl group that directs its utility toward pymetrozine‑type insecticides targeting TRPV channels. Replacement of the methyl with a phenyl substituent yields 4‑amino‑6‑phenyl‑1,2,4‑triazin‑3‑one (metamitron class), which acts as a photosystem‑II (Hill reaction) inhibitor with herbicidal activity [1]. The methyl‑substituted compound engages in imine condensation with nicotinaldehyde to form the insecticidal azomethine pharmacophore, whereas the phenyl analog cannot generate the pymetrozine skeleton [2].

Substitution effect
Class-level
C6-methyl → insecticidal; C6-phenyl → herbicidal
Substitution pattern determines biological target class
SAR across aminotriazinone series; no cross-applicability
Structure-activity relationship Triazinone herbicides Insecticide intermediate selection

Optimal Procurement and Deployment Scenarios


Kilogram-Scale Manufacturing via Gaseous-HCl Route

When sourcing the intermediate for pilot‑plant or commercial pymetrozine production, specify the free base manufactured via the gaseous‑HCl deprotection protocol (US 5,514,795) to secure a 99.2% synthesis yield [1]. This route provides a 22‑percentage‑point advantage over the aqueous‑HCl alternative (77.2%) and delivers the aminotriazinone at 14.3% w/w in methanolic solution, directly suitable for condensation with nicotinaldehyde without additional counter‑ion removal.

Environmental Residue Monitoring Reference Standard

Regulatory residue chemistry laboratories performing LC‑MS/MS monitoring of pymetrozine in rice, vegetables, and soil should procure high‑purity AMDT (≥95%) as the certified reference material for the primary hydrolytic metabolite. AMDT is the sole product of the PyzH‑catalyzed C=N cleavage, confirmed by H₂¹⁸O‑labeling experiments [2]. Its use ensures compliance with maximum residue limit (MRL) enforcement protocols that specifically require AMDT quantitation alongside the parent compound.

Scaffold for Novel TRPV-Channel Modulators

Research groups designing conformationally restricted pymetrozine analogs or TRPV‑channel modulators should use the free base as the starting scaffold. The 4‑amino group undergoes facile Schiff‑base condensation with substituted benzaldehydes or heterocyclic aldehydes, enabling rapid library synthesis. Recent work demonstrated that 3‑(6‑methyltriazinone)‑3,4‑dihydrobenzo[b][1,5]diazin‑2(1H)‑one derivatives derived from this intermediate exhibit mortality rates up to 67.7% against Aphis craccivora at 400 mg L⁻¹ [3].

Process Development: Free Base vs. Hydrochloride Selection

For reaction engineering and cost‑modeling studies, the free base (MW 128.13, storage 2–8 °C) should be selected when the downstream chemistry requires a neutral nucleophile. The hydrochloride salt (MW 164.59, room‑temperature storage) may be preferred for extended storage stability but adds a neutralization step and a 28.4% mass penalty . Process mass‑intensity calculations must account for this difference early in route‑scouting.

Application
Selection Property
Validation Focus
Kilogram-scale pymetrozine manufacturing
Free base via gaseous-HCl protocol (US 5,514,795)
Verify synthesis yield and solution concentration for condensation
Environmental residue monitoring (LC-MS/MS)
Certified marker metabolite identity (AMDT)
Confirm specificity for pymetrozine via PyzH cleavage or H₂¹⁸O labeling
TRPV-channel modulator library synthesis
Free amine for Schiff-base condensation
Evaluate condensation efficiency with substituted aldehydes
Process mass-intensity modeling
Free base vs. hydrochloride MW and handling
Account for neutralization step and mass penalty in route scouting
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